REACTION_CXSMILES
|
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[CH3:6][Si:7]([CH3:10])([CH3:9])Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:2][C:1]([CH3:4])([O:5][Si:7]([CH3:10])([CH3:9])[CH3:6])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
0.001 mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
worked up by distillation
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(O[Si](C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |